2-(Azetidin-3-yl)cyclobutane-1-carboxylic acid
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Overview
Description
2-(Azetidin-3-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 It is characterized by the presence of an azetidine ring and a cyclobutane ring, which are connected through a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)cyclobutane-1-carboxylic acid typically involves the formation of the azetidine ring followed by the cyclobutane ring. One common method includes the cyclization of suitable precursors under controlled conditions. For instance, the azetidine ring can be synthesized through the reaction of a suitable amine with a halogenated compound, followed by cyclization. The cyclobutane ring can then be introduced through a [2+2] cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Azetidin-3-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to changes in their activity. The cyclobutane ring may also play a role in stabilizing the compound and enhancing its binding affinity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid: Similar structure but different positional isomer.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Contains an azetidine ring but with different substituents.
Uniqueness
2-(Azetidin-3-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the azetidine and cyclobutane rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(azetidin-3-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-2-1-6(7)5-3-9-4-5/h5-7,9H,1-4H2,(H,10,11) |
InChI Key |
DYJKLLFDOIJAFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2CNC2)C(=O)O |
Origin of Product |
United States |
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